molecular formula C27H34N8O4 B606510 Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate CAS No. 1379573-92-8

Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate

Cat. No. B606510
M. Wt: 534.6
InChI Key: IBVRETRIDAQSEM-UHFFFAOYSA-N
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Description

“Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate” is also known as LSD1 Inhibitor III, CBB1007 . It is a small molecule/inhibitor primarily used for cell structure applications . It controls the biological activity of LSD1 .


Molecular Structure Analysis

The empirical formula of this compound is C27H34N8O4 . It has a molecular weight of 876.68 . The exact structure would require a detailed analysis using techniques such as X-ray crystallography or NMR spectroscopy, which is beyond my current capabilities.


Physical And Chemical Properties Analysis

This compound is a solid substance . It is white in color and has a solubility of 50 mg/mL in DMSO . It should be stored at a temperature of -20°C .

Scientific Research Applications

  • Crystallographic Studies : An X-ray crystallographic study of related triazenes including methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate revealed unique conformations, such as the unusual pseudo-boat conformation in the piperazine ring, which can inform the structural analysis of similar compounds (Little, Jenkins, & Vaughan, 2008).

  • Antibacterial and Biofilm Inhibition : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent antibacterial efficacies and biofilm inhibition activities, indicating potential applications in tackling bacterial infections (Mekky & Sanad, 2020).

  • Anthelmintic Activity : Certain methyl piperazine derivatives were found to be effective in the elimination of tapeworms and other parasites, highlighting their potential as anthelmintic agents (Dubey et al., 1985).

  • Antihelminthic Properties : Piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids showed high antiparasitic activity, particularly against Trichinella spiralis, indicating their potential in treating parasitic infections (Mavrova et al., 2006).

  • Antivirus Activity : Diketopiperazine derivatives from marine-derived actinomycete showed modest antivirus activity against influenza A (H1N1) virus, suggesting their potential application in antiviral therapies (Wang et al., 2013).

  • Antimicrobial and Antiviral Activities : Various piperazine derivatives demonstrated significant antimicrobial and antiviral activities, offering potential applications in combating infectious diseases (Xia, 2015).

  • Effects on Energy Metabolism of Parasites : Methyl piperazine derivatives impacted the energy metabolism of certain parasites, indicating potential use in parasitic disease treatments (Srivastava et al., 1989).

  • Binding Characteristics and Drug Mechanisms : The binding characteristics of piperazine derivatives to proteins such as bovine serum albumin were investigated to understand the pharmacokinetic mechanism of these drugs (Karthikeyan et al., 2015).

properties

IUPAC Name

methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N8O4/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVRETRIDAQSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501104834
Record name Methyl 3-[[4-[4-(aminoiminomethyl)benzoyl]-1-piperazinyl]carbonyl]-5-[[4-(aminoiminomethyl)-1-piperazinyl]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501104834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate

CAS RN

1379573-92-8
Record name Methyl 3-[[4-[4-(aminoiminomethyl)benzoyl]-1-piperazinyl]carbonyl]-5-[[4-(aminoiminomethyl)-1-piperazinyl]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379573-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[[4-[4-(aminoiminomethyl)benzoyl]-1-piperazinyl]carbonyl]-5-[[4-(aminoiminomethyl)-1-piperazinyl]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501104834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate
Reactant of Route 2
Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate
Reactant of Route 3
Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate
Reactant of Route 4
Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate
Reactant of Route 5
Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate
Reactant of Route 6
Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate

Citations

For This Compound
2
Citations
S Arifuzzaman, MR Khatun, R Khatun - Biomedicine & Pharmacotherapy, 2020 - Elsevier
In recent years, there have been remarkable scientific advancements in the understanding of lysine demethylases (KDMs) because of their demethylation of diverse substrates, …
Number of citations: 34 www.sciencedirect.com
R Cacabelos, JC Carril, A Sanmartín, P Cacabelos - Pharmacoepigenetics, 2019 - Elsevier
The pharmacoepigenetic apparatus is integrated by gene clusters of different categories, including (i) pathogenic genes involved in disease pathogenesis, (ii) mechanistic genes …
Number of citations: 19 www.sciencedirect.com

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